molecular formula C8H16N2O2S2 B089823 4,4'-Dithiodimorpholine CAS No. 103-34-4

4,4'-Dithiodimorpholine

Cat. No. B089823
CAS RN: 103-34-4
M. Wt: 236.4 g/mol
InChI Key: HLBZWYXLQJQBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4,4'-Dithiodimorpholine and similar compounds are synthesized through reactions involving aromatic aldehydes, cyanothioacetamide, and ethyl cyanoacetate in the presence of N-methylmorpholine, leading to the formation of various morpholinium salts. These compounds are then used in further synthesis processes to create substituted thiiranes and other sulfur-containing heterocycles (Krivokolysko et al., 2001).

Molecular Structure Analysis

The molecular structure of 4,4'-Dithiodimorpholine derivatives showcases the flexibility of the NC(S)C(S)N fragment in both the free ligand and the metal complex, as observed in the study of (Me2Pipdt)Mo(CO)4 complexes. The dithione form, rather than the dithiolate form, is favored in these structures, highlighting the significance of the sulfur atoms in the molecular configuration (Nemykin et al., 2006).

Chemical Reactions and Properties

4,4'-Dithiodimorpholine and related dithiin compounds undergo various chemical reactions, including versatile reactions with electrophiles and nucleophiles. These reactions exploit the olefinic nature of the compounds, allowing for a wide range of chemical transformations. The synthesis routes and reactivity patterns of these compounds provide insights into their chemical properties, offering a foundation for developing new materials and applications (Kobayashi & Gajurel, 1986).

Physical Properties Analysis

The study of 4,4'-Dithiodimorpholine and its derivatives often involves investigating their physical properties, including their crystalline structures and thermodynamic characteristics. These investigations help in understanding the stability and behavior of these compounds under various conditions. For example, the synthesis and alkylation processes reveal important aspects of their physical structure and potential applications in material science (Krivokolysko et al., 2001).

Chemical Properties Analysis

The chemical properties of 4,4'-Dithiodimorpholine, including its reactivity and interaction with various chemical agents, are crucial for its applications in synthesis and material development. The ability to undergo controlled reactions with both electrophiles and nucleophiles makes it a versatile compound for chemical synthesis. The detailed study of its reactions and mechanisms provides valuable insights into the design of new compounds and materials (Kobayashi & Gajurel, 1986).

Scientific Research Applications

  • Chemical Synthesis and Organic Chemistry : It's used in the synthesis of thiiranes, contributing to the study of organic chemical reactions (Sugihara, Nozumi, & Nakayama, 2009).

  • Toxicology : Research has shown that 4,4'-Dithiodimorpholine exhibits significant embryotoxicity, making it a critical subject in studies related to chemical toxicity and environmental safety (Korhonen, Hemminki, & Vainio, 1982).

  • Medical Applications : It has potential as a lead compound in treating neoplastic lesions of the cervix by acting on the oncoprotein E6 of human papillomavirus-16 (Beerheide et al., 2000).

  • Antiviral Research : Studies have compared its effects with other compounds in treating HPV-related lesions, contributing to the development of antiviral therapies (Zehbe et al., 2011).

  • Material Science and Engineering : Its effects on the ageing properties of SBS-modified asphalts have been studied, indicating its role in improving the durability of road materials (Chang, Pang, & Du, 2016).

  • Rubber Chemistry : Research has been conducted on its effects on the mechanical properties of EPDM vulcanizate, an important aspect in the field of polymer science and rubber technology (Kun, 2011).

properties

IUPAC Name

4-(morpholin-4-yldisulfanyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBZWYXLQJQBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1SSN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026698
Record name 4,4'-Dithiodimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Gray to tan solid; [Hawley] White solid; [MSDSonline]
Record name Morpholine, 4,4'-dithiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Dithiodimorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

121 °C, 250 °F (MINIMUM)
Record name 4,4'-Dithiodimorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.36 @ 25 °C
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000305 [mmHg]
Record name 4,4'-Dithiodimorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4,4'-Dithiodimorpholine

Color/Form

CRYSTALS, GRAY TO TAN POWDER

CAS RN

103-34-4
Record name DTDM
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dithiodimorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DITHIODIMORPHOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4,4'-dithiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Dithiodimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(morpholin-4-yl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DITHIODIMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M786P489YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

125 °C
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dithiodimorpholine
Reactant of Route 2
Reactant of Route 2
4,4'-Dithiodimorpholine
Reactant of Route 3
Reactant of Route 3
4,4'-Dithiodimorpholine
Reactant of Route 4
4,4'-Dithiodimorpholine
Reactant of Route 5
4,4'-Dithiodimorpholine
Reactant of Route 6
4,4'-Dithiodimorpholine

Citations

For This Compound
235
Citations
Y Sugihara, H Nozumi… - Heteroatom Chemistry: An …, 2009 - Wiley Online Library
On leaving 4,4′‐dithiodimorpholine 6 powder undisturbed at room temperature over 10 years, it led to the formation of 4,4′‐tetrathiodimorpholine 7. Reactions of 2′‐adamantylidene…
Number of citations: 1 onlinelibrary.wiley.com
WA Xiasheng Wang… - Contact Dermatitis …, 1988 - search.ebscohost.com
The aim of this study was to determine the sensitization potential of morpholine (M), 4, 4-dithiodimorpholine (DTDM), morpholinyl-mercaptobenzothiazole (MMBT) and 2-…
Number of citations: 0 search.ebscohost.com
X Wang, RR Suskind - Contact Dermatitis, 1988 - Wiley Online Library
The aim of this study was to determine the sensitization potential of morpholine (M). 4. 4′‐dithiod‐imorpholine (DTDM), morpholinyl‐mereaptobenzothiazole (MMBT) and 2‐…
Number of citations: 39 onlinelibrary.wiley.com
RR Xiasheng Wang, MW Tabor - Contact Dermatitis …, 1988 - search.ebscohost.com
Previous studies in guinea pigs showed that DTDM, MMBT and MBT were sensitizing agents. The purpose of this study was to investigate the biochemical basis of this sensitization …
Number of citations: 0 search.ebscohost.com
X Wang, W Tabor - Contact dermatitis, 1988 - Wiley Online Library
Previous studies in guinea pigs showed that DTDM, MMBT and MBT were sensitizing agents. The purpose of this study was to investigate the biochemical basis of this sensitization …
Number of citations: 15 onlinelibrary.wiley.com
Y Sugihara, H Koyama, Y Yasukawa, J Nakayama - Chemistry letters, 2008 - journal.csj.jp
Thiiranation of 2′-adamantylidene-9-benzonorbornenylidene (1) with 4,4′-dithiodimorpholine (5) in Ac 2 O at −15 C gave thiiranes 2 and 3 without the decomposition of the …
Number of citations: 3 www.journal.csj.jp
Y Sugihara, H Koyama, J Nakayama - Heterocycles, 2009 - hero.epa.gov
Using a solution of a metal salt, it was possible to decrease the quantity of Ac2O used in the thiiranation of 2 Ì-adamantylidene-9-benzonorbornenylidene 1 with 4, 4 Ì-dithiodimorpholine …
Number of citations: 1 hero.epa.gov
S Yoshiaki, K Hiroki, Y Yuri, N Juzo - Chemistry Letters, 2008 - cir.nii.ac.jp
Thiiranation of 2′-adamantylidene-9-benzonorbornenylidene (1) with 4, 4′-dithiodimorpholine (5) in Ac 2 O at− 15 C gave thiiranes 2 and 3 without the decomposition of the …
Number of citations: 2 cir.nii.ac.jp
A Korhonen, K Hemminki, H Vainio - Archives of Environmental …, 1982 - Springer
Benzothiazole accelerators, 2-mercaptobenzimidazole, benzenesulfohydrazide, pentachlorothiophenol, a mixture of alkylphenoldisulfides, alkylphenylformaldehyde resin, and 4,4′-…
Number of citations: 13 link.springer.com
I Zehbe, C Richard, KF Lee, M Campbell, L Hampson… - Antiviral research, 2011 - Elsevier
Non-surgical, antiviral treatment options are desirable for HPV-related lesions within the genitourinary and upper digestive tract. We compared the toxicity of three zinc finger-ejecting (…
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.